2-Cycloheptanoyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cycloheptanoyloxazole, also known as CHOX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have an impact on the nervous system, specifically on the levels of neurotransmitters in the brain. In

Aplicaciones Científicas De Investigación

Anti-Inflammatory Potential

- The molecular structure of 2-cycloheptanoyloxazole is closely related to 2-(2-arylphenyl)benzoxazole, which has been identified as a novel anti-inflammatory scaffold. These compounds exhibit selective inhibition of the enzyme cyclooxygenase-2 (COX-2) and have shown promising in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).

Medicinal Chemistry and Drug Discovery

- This compound derivatives are part of a broader class of compounds, like 1,2,3-triazoles, extensively used in medicinal chemistry. These compounds are pivotal in treating a range of diseases, including cancer, AIDS, Parkinson's, and Alzheimer's (Melo et al., 2006).

- Other related compounds, such as 2-aminothiazoles, have been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Synthesis and Complexation Properties

- C-functionalized cyclam derivatives with triazole units, structurally related to this compound, have been designed for applications in nuclear medicine. These compounds show promising results in complexation kinetics and stability (Felten et al., 2016).

Antitumor Activity

- Derivatives of this compound, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, have been synthesized for treating hyperproliferative pathologies, including neoplasms. These compounds demonstrated potent activity in cancer cell lines, indicating their potential as antitumor agents (Spanò et al., 2020).

Corrosion Inhibition

- A related compound, 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, has been studied as a corrosion inhibitor of mild steel in acidic conditions. This suggests potential applications of this compound derivatives in corrosion inhibition (Moretti et al., 2013).

Mecanismo De Acción

Mode of Action

It’s important to note that the mode of action describes what process is impacted in the target and can vary even among compounds with the same target .

Biochemical Pathways

Biochemical pathways provide a map of the chemical reactions of cells in various species and organs .

Pharmacokinetics

Pharmacokinetics is crucial as it determines the drug’s bioavailability and its concentration in the body over time .

Propiedades

IUPAC Name |

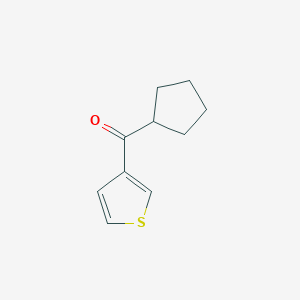

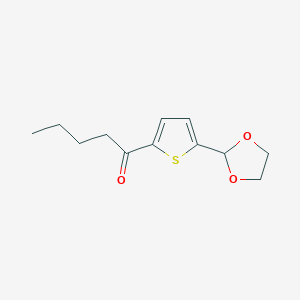

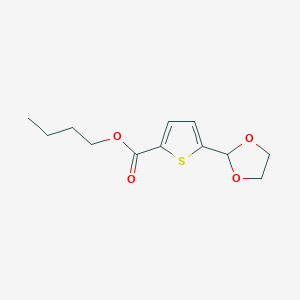

cycloheptyl(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-7-8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOQPINQSPWGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642047 |

Source

|

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-90-2 |

Source

|

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.